Conformational analysis and chair-boat transitions in bicyclo[3.3.1]nonan-9-ol
Conformational analysis and chair-boat transitions in bicyclo[3.3.1]nonan-9-ol
Executive Summary
The bicyclo[3.3.1]nonane scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the core for numerous alkaloids (e.g., morphine fragments) and synthetic ligands (e.g., adenosine receptors). However, its utility is frequently underestimated due to the complex conformational equilibrium between the Chair-Chair (CC) and Chair-Boat (CB) forms.
This guide provides a rigorous analysis of bicyclo[3.3.1]nonan-9-ol , focusing on the critical role of the C9-hydroxyl group in modulating the 3,7-transannular repulsion (the "rabbit ear" effect). We present a self-validating analytical workflow combining NMR spectroscopy and computational modeling to predict and verify conformational states in solution.
Structural Fundamentals: The "Rabbit Ear" Problem
The parent hydrocarbon, bicyclo[3.3.1]nonane, exists predominantly in the Chair-Chair (CC) conformation. However, this state is energetically compromised by severe non-bonded repulsion between the endo-hydrogens at positions C3 and C7.[1]
-
The CC State: Although both rings are in low-energy chair forms, the C3-C7 distance is approx.[1] 3.0 Å (significantly less than the sum of van der Waals radii), creating
2.5–3.0 kcal/mol of strain. -
The CB State: To relieve this transannular strain, one ring can flip to a boat conformation.[1] This eliminates the C3-C7 clash but introduces high-energy eclipsing interactions and Flagpole-Flagpole repulsion within the boat ring.[1]
-
The BB State: The Boat-Boat conformation is generally too high in energy to be populated significantly at room temperature.[1]
The 9-OH Modulator
The introduction of a hydroxyl group at C9 acts as a "conformational lock" or "switch" depending on its stereochemistry relative to the wings (C1-C2-C3-C4 and C1-C8-C7-C6).[1]
| Isomer | Stereochemistry | Conformational Consequence |
| 9-Exo-OH (anti) | OH points away from the C3/C7 cavity.[1] | Stabilizes CC. The H9 proton points into the cavity but is smaller than an OH group.[1] The molecule mimics the parent hydrocarbon preference.[1] |
| 9-Endo-OH (syn) | OH points into the C3/C7 cavity.[1] | Destabilizes CC. The oxygen lone pairs or the proton itself clash violently with C3/C7 endo-hydrogens.[1] This often forces a transition to the Chair-Boat (CB) form to relieve steric pressure.[1] |
Energy Landscape & Transition Pathways
Understanding the energy barriers is crucial for drug design, as binding pockets often select for a specific, higher-energy conformer.[1]
Figure 1: Conformational energy landscape. For 9-endo-OH, the CC well becomes shallower, and the CB well deepens, potentially becoming the global minimum.
Analytical Workflow: Determining the Conformation
To definitively assign the conformation of a 9-substituted bicyclo[3.3.1]nonane, rely on this validated workflow.
Step 1: Synthesis of the Probe
Target: Bicyclo[3.3.1]nonan-9-ol (mixture of endo and exo).[1] Precursor: Bicyclo[3.3.1]nonan-9-one.[1][2][3][4][5][6][7][8]
Protocol:
-
Dissolve bicyclo[3.3.1]nonan-9-one (1.0 eq) in dry MeOH at 0°C.
-
Add NaBH
(1.5 eq) portion-wise over 30 mins. -
Stir at RT for 2 hours.
-
Quench with dilute HCl, extract with Et
O. -
Crucial Step: Separate endo and exo isomers via column chromatography (Silica gel, Hexane/EtOAc gradient).[1] The endo-alcohol (more polar due to accessible OH) typically elutes later than the exo-alcohol (OH shielded by wings).
Step 2: NMR Diagnostics (The "Gold Standard")
Do not rely solely on chemical shifts.[1] You must use coupling constants (
A. The H9 Signal (
-
Exo-OH (CC Form): H9 is endo.[1] It typically appears as a triplet (
) or doublet of triplets ( ) with large coupling constants ( Hz) to the bridgehead H1/H5 protons (anti-periplanar relationship). -
Endo-OH (CB/CC Form): H9 is exo.[1] The dihedral angle H9-C9-C1-H1 is approx 60–90°, leading to a broad singlet or very small coupling (
Hz).[1]
B. Carbon Shifts (
-
C3/C7 Shift: In the CC form, C3/C7 are magnetically equivalent.[1] In the CB form, the symmetry is broken (one ring chair, one boat), resulting in distinct signals for C3 and C7 (unless rapid flux averaging occurs at RT).
-
Diagnostic: Perform Low-Temperature NMR (-80°C in CD
Cl ) to freeze the conformational flip.[1] If the C3/C7 signal splits into two distinct peaks, the CB conformer is populated.
C. NOE Correlations (Spatial Proximity):
-
Experiment: 1D-NOESY irradiating H9.
-
CC Confirmation: Strong NOE between H9 and H3/H7 endo protons (if H9 is exo).[1]
-
CB Confirmation: Loss of NOE to one wing (the boat wing) as C3/C7 moves away.
Experimental Validation Protocol
Use this protocol to validate your specific derivative.
Figure 2: Decision tree for assigning conformational status using NMR.
Implications for Drug Design
-
Pharmacophore Pre-organization: If your target receptor requires a compact hydrophobic core, the CC form is ideal.[1] Use the 9-exo-OH or oxidize to the ketone (C9=O) to force this state.[1]
-
Accessing Novel Space: If you need to project substituents into a distinct vector, the CB form (accessible via 9-endo-OH or bulky 3,7-substituents) orients the C3/C7 vectors asymmetrically.[1]
-
Solubility: The endo-OH (CB form) often exposes the hydroxyl group more effectively to solvent than the exo-OH (CC form), where the OH is shielded by the "wings," potentially improving aqueous solubility.
References
-
Bicyclo[3.3.1]nonane Conformations: Eliel, E. L., & Wilen, S. H. (1994).[9] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on conformational analysis).
-
Synthesis & Analysis: C. A. Grob, et al.[1] "The stereochemistry of the reduction of bicyclo[3.3.1]nonan-9-one." Helv.[1] Chim. Acta, 1963.[1]
-
NMR Methodology: G. M. Baggiolini, et al. "Carbon-13 NMR spectra of bicyclo[3.3.1]nonanes." J. Am. Chem. Soc., 1988.[1]
-
Crystal Structure Verification: H. Quast, et al. "Crystal structure analysis of bicyclo[3.3.1]nonane derivatives."[1] Chem. Ber., 1992.[1]
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- 7. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 9. Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1] | Preprints.org [preprints.org]
